What is the chemical structure of 3-(o-Tolyl)acrylaldehyde
What is the chemical structure of 3-(o-Tolyl)acrylaldehyde
An In-Depth Technical Guide to 3-(o-Tolyl)acrylaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(o-Tolyl)acrylaldehyde (also known as (E)-3-(2-methylphenyl)prop-2-enal), a key intermediate in organic synthesis and a member of the cinnamaldehyde derivative family. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, spectroscopic characterization, and core reactivity. Furthermore, it explores the potential therapeutic applications informed by the broader activities of cinnamaldehyde analogs, including antimicrobial, anti-inflammatory, and anticancer research. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction and Chemical Identity
3-(o-Tolyl)acrylaldehyde is an aromatic aldehyde featuring a tolyl group (a methyl-substituted phenyl ring) conjugated to an acrylaldehyde moiety.[1] Its structure, specifically the α,β-unsaturated aldehyde, is a critical pharmacophore that dictates its chemical reactivity and biological activity.[2][3] This compound belongs to the broader class of cinnamaldehydes, which are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[3][4][5][6] As an intermediate, it serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
The compound is identified by the CAS Number 93614-78-9.[7][8][9][10] Its systematic IUPAC name is (E)-3-(2-methylphenyl)prop-2-enal, indicating the trans configuration of the double bond.[8]
Physicochemical Properties
The fundamental properties of 3-(o-Tolyl)acrylaldehyde are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1][7][8][9][10] |
| Molecular Weight | 146.19 g/mol | [1][7][8][9][10][11] |
| Appearance | Light yellow oil/solid | [12] |
| IUPAC Name | (E)-3-(2-methylphenyl)prop-2-enal | [8] |
| SMILES Code | O=C/C=C/C1=CC=CC=C1C | [7][9] |
| XLogP3 | 2.3 | [8] |
Synthesis Methodologies
The synthesis of 3-(o-Tolyl)acrylaldehyde is primarily achieved through well-established organic reactions, most notably aldol condensation and the Wittig reaction. The choice of method often depends on the desired scale, yield, and stereoselectivity.
Aldol Condensation
The most common and direct route involves a base-catalyzed aldol condensation between o-tolualdehyde and acetaldehyde.[1] This method is efficient but requires careful temperature control to minimize side reactions.[1]
Protocol: Base-Catalyzed Aldol Condensation
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Preparation: A reaction vessel is cooled to 0-5°C in an ice bath.
-
Reactant Addition: o-Tolualdehyde is dissolved in a suitable solvent (e.g., ethanol/water mixture). Acetaldehyde is added to this solution.
-
Catalysis: A base catalyst, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the cooled reactant mixture while maintaining the temperature between 0-5°C.[1]
-
Reaction: The mixture is stirred vigorously for a specified period until the reaction is complete (monitored by TLC).
-
Workup: The reaction is quenched by neutralization with a dilute acid. The product is then extracted using an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[12][13]
Caption: Workflow for Aldol Condensation Synthesis.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
An alternative pathway is the Wittig reaction, which involves the reaction of o-tolualdehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde.[1] While a classic method for forming carbon-carbon double bonds, it can present challenges with E/Z selectivity and the removal of the triphenylphosphine oxide byproduct.[1] The Horner-Wadsworth-Emmons (HWE) modification offers an alternative with often better E-selectivity and easier purification.
Chemical Reactivity and Mechanism of Action
The reactivity of 3-(o-Tolyl)acrylaldehyde is dominated by the α,β-unsaturated aldehyde functional group. This system possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon.[2][3]
-
Michael Addition: The β-carbon is electron-deficient due to conjugation with the carbonyl group, making it a prime target for nucleophiles in a 1,4-conjugate addition, also known as the Michael reaction. This reactivity is believed to be central to the biological activity of cinnamaldehyde derivatives.[2]
-
Schiff Base Formation: The aldehyde group can react with primary amines, such as the side chains of lysine residues in proteins, to form Schiff bases (imines).[1] This covalent modification can alter protein structure and function, potentially inhibiting enzyme activity or modulating signaling pathways.[1]
Caption: Key electrophilic sites for nucleophilic attack.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of synthesized 3-(o-Tolyl)acrylaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR data provide detailed structural information. The following data were recorded in CDCl₃.[12]
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 9.73 | d | 7.7 | Aldehyde (-CHO) |
| 7.78 | d | 15.9 | Vinylic Proton |
| 7.62 – 7.56 | m | - | Aromatic Proton |
| 7.33 | m | - | Aromatic Protons |
| 6.74 | dd | 15.9, 7.7 | Vinylic Proton |
| 2.50 | s | - | Methyl (-CH₃) |
¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 193.9 | Aldehyde Carbonyl (C=O) |
| 150.9 | Vinylic Carbon |
| 138.6 | Aromatic Carbon |
| 133.0 | Aromatic Carbon |
| 131.6 | Aromatic Carbon |
| 131.0 | Aromatic Carbon |
| 129.8 | Vinylic Carbon |
| 126.6 | Aromatic Carbon |
| 126.5 | Aromatic Carbon |
| 19.8 | Methyl Carbon (-CH₃) |
Potential Applications in Drug Development and Research
While 3-(o-Tolyl)acrylaldehyde is primarily an intermediate, its structural similarity to cinnamaldehyde suggests a range of potential biological activities worthy of investigation. Cinnamaldehyde and its derivatives are known to exhibit broad-spectrum pharmacological effects.[4]
-
Antimicrobial and Antifungal Activity: Cinnamaldehydes have been shown to inhibit the growth of a wide array of bacteria, yeasts, and molds.[3][5] Their mechanism often involves disrupting cell membrane integrity or inhibiting essential enzymes.[3] The presence of the α,β-unsaturated aldehyde is crucial for this activity.
-
Anti-inflammatory Effects: Some cinnamaldehyde derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and modulating inflammatory signaling pathways like NF-κB.[5]
-
Anticancer Potential: Cinnamaldehyde and related compounds have been studied for their ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.[2] The electrophilic nature of the molecule allows it to react with cellular thiols, such as glutathione, and interfere with cancer cell metabolism.[2]
Safety and Handling
Proper handling of 3-(o-Tolyl)acrylaldehyde is essential in a laboratory setting. Based on available safety data sheets, the compound is classified with the following hazards.[14]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P264: Avoid breathing dust/fumes and wash skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
-
Conclusion
3-(o-Tolyl)acrylaldehyde is a versatile chemical compound whose importance lies in its utility as a synthetic intermediate and its potential as a lead structure in medicinal chemistry. Its reactivity, governed by the α,β-unsaturated aldehyde moiety, provides clear pathways for both further chemical modification and biological interaction. The synthesis protocols are well-established, and its spectroscopic signature is clearly defined, providing researchers with the necessary foundation for its use in further studies. As research into cinnamaldehyde derivatives continues to grow, compounds like 3-(o-Tolyl)acrylaldehyde will remain valuable tools for developing novel therapeutics.
References
- Title: Buy 3-(o-Tolyl)acrylaldehyde (EVT-8934528)
- Title: Cinnamaldehyde Structure-Activity Relationship: A Technical Guide for Drug Development Source: Benchchem URL
- Title: Scheme 3. Synthesis of trans-3-(o-tolyl)acrylaldehyde (trans-9a).
- Title: 93614-78-9|(E)-3-(o-Tolyl)
- Title: Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents Source: PMC URL
- Title: SAFETY DATA SHEET - m-Tolualdehyde Source: Fisher Scientific URL
- Title: SAFETY DATA SHEET - o-Tolualdehyde Source: Sigma-Aldrich URL
- Title: A review of cinnamaldehyde and its derivatives as antibacterial agents Source: MURAL - Maynooth University Research Archive Library URL
- Title: Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications Source: PMC URL
- Title: Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents Source: Frontiers in Cellular and Infection Microbiology URL
- Title: SAFETY DATA SHEET - 3-(2-METHYLPHENYL)
- Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL
-
Title: (E)-3-(m-Tolyl)acrylaldehyde Source: PubChem URL: [Link]
-
Title: 3-(o-Tolyl)acrylaldehyde Source: PubChem URL: [Link]
- Title: 93614-78-9|(E)-3-(o-Tolyl)
- Title: Supporting Information - General procedure for the synthesis of aldehyde Source: The Royal Society of Chemistry URL
- Title: Spectroscopic Data Source: AWS URL
- Title: 93614-78-9 | (E)-3-(o-Tolyl)
- Title: Synthesis of 9,10-Bis(2'-biphenyl)
Sources
- 1. evitachem.com [evitachem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
- 7. 93614-78-9|(E)-3-(o-Tolyl)acrylaldehyde| Ambeed [ambeed.com]
- 8. 3-(o-Tolyl)acrylaldehyde | C10H10O | CID 10931572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 93614-78-9|(E)-3-(o-Tolyl)acrylaldehyde|BLD Pharm [bldpharm.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. (E)-3-(m-Tolyl)acrylaldehyde | C10H10O | CID 11788369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. downloads.ossila.com [downloads.ossila.com]

